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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

An In-depth Technical Guide on the Thermodynamic Properties of (R)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid is a chiral halogenated carboxylic acid with applications as a
building block in organic synthesis, particularly in the development of pharmaceuticals. A
thorough understanding of its thermodynamic properties is crucial for process design, safety
assessment, and predicting its behavior in various chemical and physical transformations. This
guide provides a comprehensive overview of the available thermodynamic data for (R)-2-
Bromobutanoic acid and its racemate, 2-bromobutanoic acid. Due to the limited availability of
experimental data for the pure (R)-enantiomer, information for the racemic mixture and
analogous compounds is included to provide a broader context.

Quantitative Thermodynamic Data

The following tables summarize the known quantitative thermodynamic and physical properties
of (R)-2-Bromobutanoic acid and related compounds. Data for the racemate and analogs are
provided for comparative purposes, as experimental values for the pure (R)-enantiomer are
scarce.

Table 1: Physical Properties of (R)-2-Bromobutanoic Acid and Related Compounds
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2-

(R)-2- . (S)-2- 2-

) Bromobutanoi . ]
Property Bromobutanoi Acid Bromobutanoi  Chlorobutanoi
c Aci
c Acid c Acid c Acid
(racemate)

CAS Number 2681-94-9[1] 80-58-0 32659-49-7 4170-24-5
Molecular

C4H7BroO:2 C4H7BrO:2 C4H7BrO:2 C4H7CIO2
Formula
Molecular Weight

167.00 167.00 167.00 122.55
(g/mol)

- _ 216.6 at 760 99-103 at 10 99-103 at 10 90-92 at 12

Boiling Point (°C)

mmHg[1] mmHg mmHg mmHg
Melting Point
) - -4 - 76.2-77
Q)
Density (g/mL) 1.625[1] 1.567 at 25 °C 1.567 at 25 °C 1.190

Table 2: Thermodynamic Properties of 2-Bromobutanoic Acid and Analogs
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2-Bromopropanoic

2-Bromobutanoic 2-Chlorobutanoic .
Property ) o Acid (gas,
Acid (gas phase) Acid (liquid) .
estimated)
Standard Molar
Enthalpy of Formation  Not available -575.5 kJ/mol[2] -349.01 kJ/mol[3]

(ATHO)

Standard Molar Gibbs
Free Energy of Not available Not available -279.48 kJ/mol[3]
Formation (AfG°)

Standard Molar

Not available Not available Not available
Entropy (S°)
Enthalpy of Reaction ] )
1409 + 8.8 kJ/mol Not available Not available
(ArH®)
Gibbs Free Energy of _ _
) 1380 + 8.4 kJ/mol Not available Not available
Reaction (ArG°)
Vapor Pressure 0.1 mmHg 16 Torr at 108°C[2] Not available

Note: The reported enthalpy and Gibbs free energy of reaction for 2-Bromobutanoic acid (gas
phase) correspond to the deprotonation reaction.

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties of (R)-2-
Bromobutanoic acid are not readily available in the literature. However, based on established
methodologies for similar organic acids, the following protocols can be adapted.

Determination of Enthalpy of Formation by Combustion
Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion,
measured using a bomb calorimeter.

Protocol:
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e Sample Preparation: A precisely weighed sample (approximately 1-1.5 g) of high-purity
(R)-2-Bromobutanoic acid is placed in a platinum crucible. A fuse wire is connected to the
ignition system and positioned to be in contact with the sample.

o Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the
"bomb." A small, known amount of distilled water is added to the bomb to ensure that the
water formed during combustion is in the liquid state and to absorb the acidic combustion
products.

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm.

o Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated
calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.

o Combustion: The sample is ignited by passing an electric current through the fuse wire. The
temperature of the water in the calorimeter is recorded at regular intervals before and after
ignition until a constant temperature is reached.

o Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard
substance with a known enthalpy of combustion, such as benzoic acid. The heat released
during the combustion of (R)-2-Bromobutanoic acid is calculated from the temperature rise
and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and
the formation of nitric acid from any nitrogen impurities. The standard enthalpy of combustion
is then calculated, and from this, the standard enthalpy of formation is determined using
Hess's Law.

Determination of Heat Capacity and Phase Transitions
by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a substance as a function of temperature and to
determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).

Protocol:

o Sample Preparation: A small, accurately weighed sample (5-10 mg) of (R)-2-
Bromobutanoic acid is hermetically sealed in an aluminum pan. An empty, sealed
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aluminum pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The
desired temperature program is set, which typically involves a heating and cooling cycle at a
constant rate (e.g., 10 °C/min) over the temperature range of interest.

Measurement: The instrument measures the difference in heat flow required to maintain the
sample and reference at the same temperature as they are heated or cooled.

Data Analysis: The resulting thermogram plots heat flow versus temperature. The heat
capacity is determined from the heat flow signal. Phase transitions, such as melting, appear
as endothermic peaks. The temperature of the transition is taken as the onset or peak
temperature of the event, and the enthalpy of the transition is calculated by integrating the
area of the peak.

Determination of Vapor Pressure by the Knudsen
Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of substances with

low volatility.

Protocol:

Cell Preparation: A small amount of (R)-2-Bromobutanoic acid is placed in a Knudsen cell,
which is a small container with a precisely machined small orifice of known area.

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of
the cell is controlled with high precision.

Measurement: The rate of mass loss from the cell due to the effusion of vapor through the
orifice is measured over time at a constant temperature. This can be done by periodically
weighing the cell or by using a sensitive microbalance within the vacuum system.

Data Analysis: The vapor pressure is calculated from the rate of mass loss using the
Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2tRT/M) where P is the vapor pressure, dm/dt
is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the
absolute temperature, and M is the molar mass of the substance. Measurements are
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typically performed at several temperatures to determine the temperature dependence of the
vapor pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the
key thermodynamic properties of a compound like (R)-2-Bromobutanoic acid.

Workflow for Thermodynamic Property Determination
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Caption: Workflow for the determination of thermodynamic properties.

Conclusion

This technical guide summarizes the currently available thermodynamic data for (R)-2-
Bromobutanoic acid and provides generalized experimental protocols for their determination.
The scarcity of experimental data for the pure enantiomer highlights the need for further
research to fully characterize this important chiral building block. The provided methodologies
and comparative data for related compounds offer a solid foundation for researchers and
professionals in the field of drug development and chemical synthesis to design and interpret
experiments involving (R)-2-Bromobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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